molecular formula C₁₇H₁₄ClF₇O₂ B143116 Tefluthrin CAS No. 79538-32-2

Tefluthrin

Cat. No. B143116
CAS RN: 79538-32-2
M. Wt: 418.7 g/mol
InChI Key: ZFHGXWPMULPQSE-UKSCLKOJSA-N
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Description

Differential Regulation of Tefluthrin on Ion Channels

Tefluthrin, a synthetic pyrethroid, has been shown to affect the gating charges of voltage-gated Na+ currents (INa) in pituitary cell lines, which are crucial for the generation and propagation of action potentials in excitable cells. The study found that tefluthrin increased the amplitude of both resurgent and persistent INa, potentially affecting the functional activity of neurons and endocrine cells .

Sub-lethal Effects on Insects

Research on the southern corn rootworm has demonstrated that sub-lethal concentrations of tefluthrin can significantly reduce larval body weights and survival rates. Treated larvae resulted in adults with lower body weights and reduced fecundity. Interestingly, the longevity of treated populations was longer than controls, particularly in females .

Environmental Desorption and Kinetics

Tefluthrin's desorption from soil particles was studied in simulated rainfall runoff systems. The research highlighted the challenges in determining the desorption of hydrophobic organic compounds like tefluthrin from soils. The study's kinetic models are crucial for understanding tefluthrin's environmental behavior, particularly after heavy rainfall .

Metabolism and Toxicity

Tefluthrin's metabolism in mammals involves hydrolysis and oxidation processes. The presence of tefluthrin residues in food products raises concerns about potential human health risks. The review calls for rational use and attention to residual toxicity, especially considering its global application .

Effects on Ion Currents and Action Potentials

Tefluthrin has been found to increase the amplitude of voltage-gated Na+ currents in pituitary tumor cells and hypothalamic neurons. This increase can lead to changes in endocrine or neuroendocrine function, contributing to acute neurotoxic effects .

Enantioseparation and Degradation in Soil

A novel method for the enantioseparation of tefluthrin was developed, revealing slight enantioselective degradation under aerobic conditions. This research is significant for assessing the environmental impact of chiral pesticides like tefluthrin .

Synthesis and Functionalization

A Mg-prompted approach for synthesizing polyfluoroaryl carbinols via C-H bond functionalization was reported. This method was successfully applied in the formal synthesis of pyrethroid insecticides, including tefluthrin, demonstrating its practicality and efficiency .

Chiral Ecotoxicological Effects

The chiral nature of tefluthrin was studied in relation to its toxicity to the earthworm Eisenia fetida. The research found enantiomer-specific acute toxicity and suggested that intestinal damage and oxidative stress-induced DNA damage could be the primary mechanisms of toxicity .

Scientific Research Applications

Ecotoxicological Effects on Earthworms

Tefluthrin, the first pyrethroid developed for soil treatment, has significant acute toxicity to the earthworm Eisenia fetida. The toxic effects include intestinal damage, body weight changes, and DNA damage caused by oxidative stress, suggesting tefluthrin's potential to harm soil ecosystems. The study emphasizes the importance of rational use of chiral compounds in agriculture to minimize damage to soil ecology (Wen et al., 2020).

Effects on Membrane Ion Currents in Cells

Tefluthrin's impact on ion currents in endocrine and neuroendocrine cells, such as in pituitary tumor (GH3) cells and hypothalamic (GT1-7) neurons, has been studied. The compound increases the amplitude of voltage-gated Na+ current (INa), affecting the endocrine or neuroendocrine function in vivo. This research provides insights into how tefluthrin and similar pyrethroids affect cellular functions (Wu et al., 2009).

Sub-lethal Effects on Insects

Investigations into the sub-lethal concentrations of tefluthrin on Diabrotica undecimpunctata howardi (southern corn rootworm) larvae revealed reduced body weights, survival to adulthood, adult fecundity, and changes in egg fertility. This research helps understand tefluthrin's environmental impact and implications for pest management strategies (Michaelides & Wright, 1997).

Metabolism and Toxicity

Studies on tefluthrin's metabolism in mammals and its residual toxicity in agricultural products highlight the human health risks associated with its use. The review calls for rational application and increased awareness of the residual toxicity of tefluthrin in crops due to its global use (Wang et al., 2022).

Cardiac Toxicity in Rat Myocytes

Research on isolated rat ventricular myocytes indicates that tefluthrin prolongs the action potential duration, suggesting potential cardiac toxicity. The study provides insights into the arrhythmogenic model, where tefluthrin exposure leads to cellular Ca2+ overload and subsequent cardiac effects (Spencer & Sham, 2005).

Desorption from Soil in Rainfall Runoff Systems

The desorption of tefluthrin from soil particles in simulated rainfall runoff systems has been studied to understand its environmental behavior. This research is crucial for accurate environmental modeling of tefluthrin's impact (Zhou et al., 1997).

Interaction with Entomopathogenic Nematodes

Tefluthrin's interaction with entomopathogenic nematodes and its effect on larvae of the western corn rootworm indicate potential synergistic responses, offering integrated approaches for insect control (Nishimatsu & Jackson, 1998).

Environmental Fate and Agronomic Effects

A multi-year field study evaluating the environmental fate and agronomic effects of tefluthrin in combination with genetically modified corn reveals its persistence in the environment, travel potential off-site in runoff water, and sediment, and its influence on crop damage and yield (Whiting et al., 2014).

Safety And Hazards

Tefluthrin is harmful if swallowed, inhaled, or comes into contact with skin . It is very toxic to aquatic life with long-lasting effects . Protective clothing, gloves, and eye/face protection should be worn when handling Tefluthrin . It should be used only outdoors or in a well-ventilated area .

Future Directions

Given the global use of Tefluthrin, there is a need for greater attention to the residual toxicity caused by Tefluthrin in primary and succeeding crops . This is particularly important considering the potential human health risks associated with residues of Tefluthrin in various agricultural and animal-derived products .

properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGXWPMULPQSE-SZGBIDFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Source PubChem
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Isomeric SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)[C@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F
Source PubChem
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Molecular Formula

C17H14ClF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032577
Record name Tefluthrin
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Molecular Weight

418.7 g/mol
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Physical Description

Colorless solid; Technical product: Off-white solid; [HSDB]
Record name Tefluthrin
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Boiling Point

156 °C at 1 mm Hg
Record name Tefluthrin
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Solubility

In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C), In water, 0.02 mg/L at 20 °C
Record name Tefluthrin
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Density

1.48 g/mL (25 °C)
Record name Tefluthrin
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Vapor Pressure

0.00006 [mmHg], 6.00X10-5 mm Hg at 20 °C
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Mechanism of Action

Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. The pore-forming alpha subunits of mammalian sodium channels are encoded by a family of 9 genes, designated Nav1.1-Nav1.9. Native sodium channels in the adult central nervous system (CNS) are heterotrimeric complexes of one of these 9 alpha subunits and two auxiliary (beta) subunits. Here ... the functional properties and pyrethroid sensitivity of the rat and human Nav1.3 isoforms, which are abundantly expressed in the developing CNS /are compared/. Coexpression of the rat Nav1.3 and human Nav1.3 alpha subunits in combination with their conspecific beta1 and beta2 subunits in Xenopus laevis oocytes gave channels with markedly different inactivation properties and sensitivities to the pyrethroid insecticide tefluthrin. Rat Nav1.3 channels inactivated more slowly than human Nav1.3 channels during a depolarizing pulse. The rat and human channels also differed in their voltage dependence of steady-state inactivation. Exposure of rat and human Nav1.3 channels to 100 uM tefluthrin in the resting state produced populations of channels that activated, inactivated and deactivated more slowly than unmodified channels. For both rat and human channels, application of trains of depolarizing prepulses enhanced the extent of tefluthrin modification approximately twofold; this result implies that tefluthrin may bind to both the resting and open states of the channel. Modification of rat Nav1.3 channels by 100 uM tefluthrin was fourfold greater than that measured in parallel assays with human Nav1.3 channels. Human Nav1.3 channels were also less sensitive to tefluthrin than rat Nav1.2 channels, which are considered to be relatively insensitive to pyrethroids. These data provide the first direct comparison of the functional and pharmacological properties of orthologous rat and human sodium channels and demonstrate that orthologous channels with a high degree of amino acid sequence conservation differ in both their functional properties and their sensitivities to pyrethroid insecticides., Both type I and type II esters modify the gating kinetics of sodium channels involved in the inward flow of sodium ions, producing the action potential in cells that are normally closed at the resting potential. The pyrethroids affect both the activation (opening) and inactivation (closing) of the channel, resulting in a hyperexcitable state as a consequence of a prolonged negative afterpotential that is raised to the threshold membrane potential and producing abnormal repetitive discharges. The observed differences between the type I and type II esters lie in the fact that the former hold sodium channels open for a relatively short time period (milliseconds), whereas type II esters keep the channel open for a prolonged time period (up to seconds). Although the repetitive discharges could occur in any region of the nervous system, those at presynaptic nerve terminals would have the most dramatic effect on synaptic transmission (i.e., on the CNS and peripheral sensory and motor ganglia), giving rise to the /following signs of toxicity in rats: hyperexcitability, sparring, aggressiveness, enhanced startle response, whole-body tremor, and prostration/... . The depolarizing action would have a dramatic effect on the sensory nervous system because such neurons tend to discharge when depolarized even slightly, resulting in an increased number of discharges and accounting for the ingling and/or burning sensation felt on the skin and observed in particular with type II esters. /Pyrethroids/, The biological actions of different pyrethroid esters at sodium channels is highly variable in that (1) cis and trans stereospecificity exists, the cis isomers being as much as 10-fold more toxic than trans isomers; (2) an additional chiral center is produced if a cyano-substitute is added to the alcohol, giving rise to eight possible isomers ; (3) the binding of cis and trans isomers differs, being competitive at one site and noncompetitive at another; (4) tetrodotoxin-resistant sodium channels are 10-fold more sensitive to pyrethroids than are tetrodotoxin-sensitive channels; (5) affinity to sodium channels is dependent on the variable alpha-subunit composition of the 10 or more different channels identified to date; (6) insect sodium channels are 100-fold more sensitive than mammalian channels, thereby in part explaining species susceptibility; (7) low temperature (25 °C) exerts a greater inhibitory effect of pyrethroid esters (on sodium channels) than a higher (37 °C) temperature due to increased current flow at low temperature. ...The most important factor that causes differential toxicity is the sodium channel of the nervous system. /Pyrethroids/, Other sites of action have been noted for pyrethroid esters... . Calcium channels have been proposed targets, particularly in insects at levels of 10X-7 M. Mammalian calcium channels appear to be less sensitive, with effects being seen only with type I esters. /Synthetic pyrethroids/
Record name Tefluthrin
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Product Name

Force

Color/Form

Colorless solid

CAS RN

79538-32-2
Record name Tefluthrin
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Record name Tefluthrin [BSI:ISO]
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Record name Tefluthrin
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl ester, (1R,3R)-rel
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Melting Point

44.6 °C, Off-white; MP: 39-43 °C /Technical/
Record name Tefluthrin
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,760
Citations
X Wang, H Li, S Wang, MA Martinez, I Ares… - Critical Reviews in …, 2022 - Taylor & Francis
… use of tefluthrin as an agrochemical product and for greater attention to the residual toxicity caused by tefluthrin in … This greater attention is required given the global use of tefluthrin. …
Number of citations: 2 www.tandfonline.com
J Tan, DM Soderlund - Toxicology and applied pharmacology, 2010 - Elsevier
We expressed rat Na v 1.6 sodium channels in combination with the rat β 1 and β 2 auxiliary subunits in Xenopus laevis oocytes and evaluated the effects of the pyrethroid insecticides S…
Number of citations: 58 www.sciencedirect.com
Y Wen, L Zhou, D Li, Q Lai, H Shi, M Wang - Environmental Research, 2020 - Elsevier
… ,3S)-(−)-tefluthrin < Rac-tefluthrin < Z-cis-(1R,3R)-(+)-tefluthrin. H&E stained images showed … exposed to Rac-tefluthrin, and the Z-cis-(1R,3R)-(+)-isomer. Tefluthrin and enantiomers also …
Number of citations: 26 www.sciencedirect.com
SN Wu, YH Wu, BS Chen, YC Lo, YC Liu - Toxicology, 2009 - Elsevier
Tefluthrin is a synthetic pyrethroid and involved in acute neurotoxic effects. How this compound affects ion currents in endocrine or neuroendocrine cells remains unclear. Its effects on …
Number of citations: 71 www.sciencedirect.com
H Wang, W Xu, L Li - Pesticide Biochemistry and Physiology, 2023 - Elsevier
… of tefluthrin on zebrafish were investigated at the enantiomeric level. The results indicated that two tefluthrin … differences and potential mechanism of tefluthrin enantiomers on zebrafish. …
Number of citations: 1 www.sciencedirect.com
J Tan, DM Soderlund - Pesticide biochemistry and physiology, 2011 - Elsevier
… tefluthrin on the expressed currents using the two-electrode voltage clamp method. Tefluthrin … Tefluthrin modification was enhanced up to twofold by the application of a train of up to 100 …
Number of citations: 21 www.sciencedirect.com
MH Devare, CM Jones, JE Thies - Journal of Environmental …, 2004 - Wiley Online Library
… The effects of CRW Bt corn and the insecticide tefluthrin [2,3,5,6‐tetrafluoro‐… tefluthrin also had no effect on any microbial measure except decreased soil respiration observed in tefluthrin…
Number of citations: 150 acsess.onlinelibrary.wiley.com
JL Zhou, SJ Rowland, R Fauzi, C Mantoura, MCG Lane - Water Research, 1997 - Elsevier
… in our experiments but a clear picture of tefluthrin release from such sites was masked by the sidewall effect. Soil-sorbed tefluthrin concentration also showed a rapid decrease from 2.8/~…
Number of citations: 34 www.sciencedirect.com
J Tan, DM Soderlund - Neurotoxicology, 2009 - Elsevier
… To place the difference in tefluthrin sensitivity between rNa v 1.3 and hNa v 1.3 sodium channels in context, we compared the tefluthrin sensitivities of these two channels to the tefluthrin …
Number of citations: 47 www.sciencedirect.com
CI Spencer, JSK Sham - Journal of Pharmacology and Experimental …, 2005 - ASPET
… In some action potentials, tefluthrin also activated early after-… Tefluthrin inhibited I EAD by approximately 10%. Together, our results support an arrhythmogenic model whereby tefluthrin …
Number of citations: 28 jpet.aspetjournals.org

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